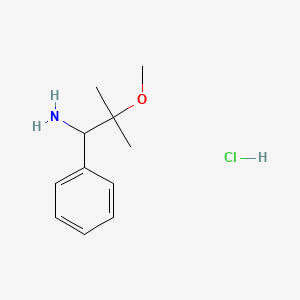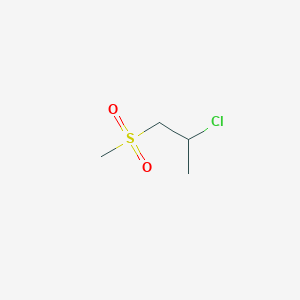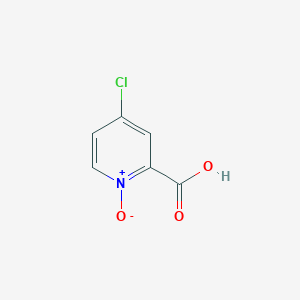
1-(Azidomethoxy)propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Azidomethoxy)propane is an organic compound characterized by the presence of an azide group attached to a methoxypropane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Azidomethoxy)propane can be synthesized through a multi-step process involving the reaction of propanol with sodium azide. The general synthetic route involves:
Formation of 1-chloromethoxypropane: This is achieved by reacting propanol with thionyl chloride (SOCl2) under reflux conditions to form 1-chloromethoxypropane.
Substitution Reaction: The 1-chloromethoxypropane is then reacted with sodium azide (NaN3) in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to yield this compound.
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial-scale production methods are less common. the principles remain similar, involving large-scale reactions with appropriate safety measures due to the potentially hazardous nature of azides.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Azidomethoxy)propane undergoes several types of chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other nucleophiles under suitable conditions.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Substitution: Sodium azide (NaN3) in DMF.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products:
Substitution: Various substituted methoxypropanes.
Reduction: 1-(Aminomethoxy)propane.
Cycloaddition: 1,2,3-Triazoles.
Applications De Recherche Scientifique
1-(Azidomethoxy)propane has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules.
Materials Science: The compound is used in the development of novel materials with specific properties, such as polymers and coatings.
Medicinal Chemistry: It is explored for its potential in drug discovery and development, particularly in the synthesis of bioactive molecules.
Bioconjugation: The azide group allows for bioorthogonal reactions, making it useful in labeling and tracking biomolecules in biological systems.
Mécanisme D'action
The mechanism of action of 1-(Azidomethoxy)propane largely depends on the specific reactions it undergoes. For instance:
Cycloaddition Reactions: The azide group participates in 1,3-dipolar cycloaddition reactions, forming stable triazole rings. This reaction is facilitated by the presence of copper(I) catalysts, which activate the azide and alkyne groups for cycloaddition.
Reduction Reactions: The azide group is reduced to an amine through the transfer of electrons from the reducing agent, resulting in the formation of 1-(Aminomethoxy)propane.
Comparaison Avec Des Composés Similaires
1-(Azidomethoxy)propane can be compared with other azidoalkanes and methoxyalkanes:
Similar Compounds:
Uniqueness: this compound is unique due to the presence of both azide and methoxy groups, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis and materials science.
Propriétés
Formule moléculaire |
C4H9N3O |
|---|---|
Poids moléculaire |
115.13 g/mol |
Nom IUPAC |
1-(azidomethoxy)propane |
InChI |
InChI=1S/C4H9N3O/c1-2-3-8-4-6-7-5/h2-4H2,1H3 |
Clé InChI |
AUGXIASOOURECO-UHFFFAOYSA-N |
SMILES canonique |
CCCOCN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


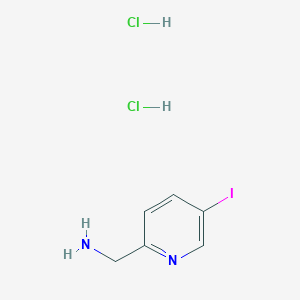
![{1-Aminospiro[3.3]heptan-1-yl}methanol hydrochloride](/img/structure/B13453398.png)
![3-[(4-Methoxyphenyl)methyl]spiro[3.3]heptan-1-one](/img/structure/B13453405.png)
![4-{[(1R)-1-carbamoyl-2-methylpropyl]carbamoyl}butanoic acid](/img/structure/B13453425.png)
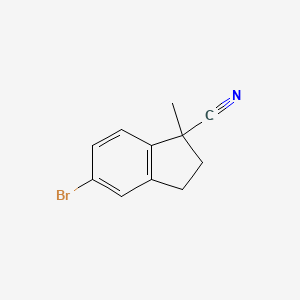
![2-[(Tert-butoxy)carbonyl]-1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13453434.png)
![3-Methyl-7-oxa-1-azaspiro[3.5]nonane](/img/structure/B13453437.png)
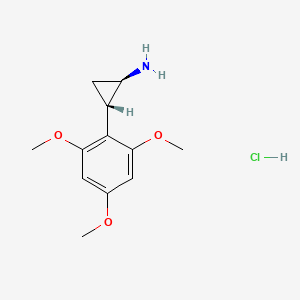


![tert-butyl N-{9-oxa-1-thiaspiro[5.5]undecan-4-yl}carbamate](/img/structure/B13453451.png)
